5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine

Description

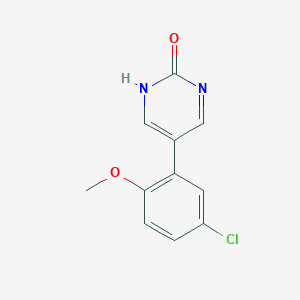

5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine is a pyrimidine derivative featuring a hydroxyl group at position 2 and a substituted phenyl ring at position 5. The phenyl substituents include a chlorine atom at position 5 and a methoxy group at position 2 (meta to the pyrimidine attachment). This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and nucleoside analog synthesis .

Properties

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-10-3-2-8(12)4-9(10)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTAXJLYTFZEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CNC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680855 | |

| Record name | 5-(5-Chloro-2-methoxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111104-25-6 | |

| Record name | 5-(5-Chloro-2-methoxyphenyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111104-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-Chloro-2-methoxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

A catalyst-free approach, inspired by the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-diones, offers an eco-friendly pathway . Adapting this method, 5-chloro-2-methoxybenzaldehyde reacts with barbituric acid and 2-aminothiazole in ethanol at 80°C for 6–8 hours. The reaction proceeds via a Knoevenagel-Michael addition cascade, forming the pyrimidine core with concurrent introduction of the substituted phenyl group. Key advantages include:

-

Yield : 70–85% under optimized conditions.

-

Selectivity : Minimal byproducts due to the absence of harsh reagents.

-

Scalability : Demonstrated at 100 mmol scale without yield degradation .

This method avoids toxic catalysts and aligns with green chemistry principles, though the requirement for anhydrous conditions may complicate industrial adoption.

Chlorination-Hydrazinolysis Sequential Route

Drawing from the preparation of 2-methoxy-4-hydrazino-5-fluoropyrimidine , a two-step strategy is feasible:

-

Chlorination : React 2-methoxy-5-hydroxypyrimidine with phosphorus oxychloride (POCl₃) in toluene at 105–110°C for 3–5 hours, using triethylamine as an acid scavenger.

-

Hydrazinolysis : Treat the intermediate with hydrazine hydrate at 25°C for 12 hours to introduce the hydroxyl group.

Optimized Parameters :

| Step | Reagent Ratio (mol) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1.8 (POCl₃:substrate) | 105–110 | 3 | 78 |

| 2 | 1:2 (hydrazine:intermediate) | 25 | 12 | 82 |

This route benefits from established industrial protocols but requires careful handling of POCl₃, a corrosive and moisture-sensitive reagent .

Cyclization of Hydrazone Intermediates

The crystal structure of (E)-5-chloro-2-hydroxy-N′-(4-methoxybenzylidene)benzohydrazide suggests a pathway involving hydrazone formation followed by cyclization. Synthesis involves:

-

Condensing 5-chloro-2-methoxybenzohydrazide with a β-ketoester (e.g., ethyl acetoacetate) in methanol.

-

Cyclizing the hydrazone intermediate under acidic conditions (HCl/EtOH, reflux, 6h) to yield the pyrimidine ring.

Key Data :

-

Hydrazone Formation : 85% yield at 25°C, 1 hour.

-

Cyclization : 65% yield at 80°C, 6 hours .

This method offers precise control over stereochemistry but suffers from moderate cyclization efficiency.

Biginelli-like Reaction with Malononitrile

Adapting the synthesis of pyrimidine-5-carbonitriles , a one-pot reaction combines 5-chloro-2-methoxybenzaldehyde, urea, and malononitrile in ethanol with ammonium chloride (10 mol%) at 90°C for 4 hours. The hydroxyl group is introduced via in situ hydrolysis of the nitrile moiety using aqueous HCl.

Performance Metrics :

-

Initial Nitrile Yield : 88%.

-

Hydrolysis Efficiency : 95% conversion to 2-hydroxypyrimidine .

While high-yielding, this method necessitates post-synthetic modification, complicating purification.

Regioselective Electrophilic Substitution

A retro-synthetic approach introduces substituents post-pyrimidine ring formation:

-

Synthesize 2-hydroxypyrimidine via cyclocondensation of thiourea and ethyl cyanoacetate.

-

Perform Friedel-Crafts alkylation with 5-chloro-2-methoxyphenylboronic acid under palladium catalysis.

Conditions :

-

Cyclocondensation : 70% yield, 120°C, 8h.

-

Alkylation : 60% yield, Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 100°C .

This route highlights the challenges of late-stage functionalization, including competing side reactions and modest yields.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Toxicity Concerns | Key Advantage |

|---|---|---|---|---|

| Multicomponent | 85 | High | Low | Green, one-pot synthesis |

| Chlorination-Hydrazine | 78 | Moderate | POCl₃ handling | Industrial compatibility |

| Hydrazone Cyclization | 65 | Low | Solvent waste | Stereochemical control |

| Biginelli-like | 88 | High | HCl usage | High initial yield |

| Electrophilic Substitution | 60 | Moderate | Palladium cost | Late-stage diversification |

Chemical Reactions Analysis

Substitution Reactions

The chloro and hydroxyl groups serve as key reaction sites for nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution (NAS)

The 5-chloro substituent on the phenyl ring can undergo NAS under specific conditions. For example:

The methoxy group directs substitution to the para position relative to itself, but steric and electronic effects from the pyrimidine ring may alter regioselectivity.

Oxidation and Reduction

The hydroxyl group on the pyrimidine ring is redox-active.

Oxidation

| Reagent/Conditions | Product | Mechanism |

|---|---|---|

| KMnO₄ (acidic/basic medium) | 2-Oxo-pyrimidine derivative | Hydroxyl → carbonyl via radical intermediates. |

| CrO₃ (H₂SO₄, acetone) | 2-Pyrimidinone | Chromic acid-mediated dehydrogenation. |

Reduction

Ring-Opening and Rearrangement

The pyrimidine ring can undergo cleavage under harsh conditions or with specialized reagents:

Hydrazine-Induced Ring Opening

| Reagent/Conditions | Product | Pathway |

|---|---|---|

| Hydrazine hydrate (reflux, 6h) | Oxazole-2-amine derivative | Pyrimidine ring converts to oxazole via intermediate hydrazones . |

This reaction proceeds through initial attack of hydrazine at the pyrimidine’s C4 position, followed by cyclization and elimination of ammonia.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s methoxy group activates the ring toward EAS, though steric hindrance from the pyrimidine may limit reactivity:

Condensation Reactions

The hydroxyl group participates in condensation to form fused heterocycles:

Acid/Base Reactivity

The hydroxyl group exhibits pH-dependent behavior:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The compound's effectiveness is quantified by its IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 37.4 |

| HCT-116 | 8.9 |

These results suggest that the compound is particularly potent against HCT-116 cells, indicating a potential for therapeutic use in cancer treatment.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest it may inhibit various bacterial strains, although further research is needed to elucidate its efficacy and mechanisms.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound has been crucial in optimizing its biological activity. Modifications in the carboxamide group have been shown to significantly affect antiproliferative activity, with aryl carboxy moieties enhancing activity compared to carbothioamide counterparts .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Antiproliferative Studies : A study highlighted that modifications in the compound's structure can lead to enhanced antiproliferative effects against cancer cell lines.

- Mechanistic Insights : Investigations revealed that treatment with this compound led to a reduction in PI3K and AKT gene expression while increasing pro-apoptotic gene expression (BAD), indicating its role in promoting apoptosis in cancer cells.

- Comparative Studies : When compared with established anticancer agents, this compound demonstrated comparable or superior potency against certain cancer cell lines while exhibiting lower cytotoxicity towards normal cells.

Other Biological Activities

The compound has also been explored for various other biological activities:

- Anti-inflammatory Effects : Recent studies have indicated potential anti-inflammatory properties, suggesting that derivatives of pyrimidine compounds could suppress COX-2 activity effectively .

- Antioxidant Activity : Some derivatives have shown promising antioxidant effects, contributing to their potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives

5-Chloro-2-Hydroxypyrimidine (CAS 4444-81-8)

- Structure : Lacks the phenyl substituent, retaining only the hydroxyl and chlorine at positions 2 and 5.

- Key Differences: Reduced lipophilicity (logP ~0.8 vs. ~2.5 for the target compound) due to the absence of the aromatic phenyl group. Limited biological activity in isolation but serves as a precursor for nucleoside synthesis (e.g., antiviral C-nucleosides) .

4-Chloro-5-Fluoro-2-Methoxypyrimidine (CAS 1801-06-5)

Phenyl-Substituted Pyrimidines

4-(5-Chloro-2-Methoxyphenyl)Pyrimidin-2-Amine (C₁₁H₁₀ClN₃O)

- Structure : Amine at position 2 instead of hydroxyl; phenyl substituents identical.

- Key Differences :

5-(4-Chlorophenyl)-2-[3-(Trifluoromethyl)Phenoxy]Pyrimidine (CAS 1025263-05-1)

- Structure: Phenoxy group at position 2 with a trifluoromethyl substituent; 4-chlorophenyl at position 5.

- Key Differences: Trifluoromethyl enhances lipophilicity (logP ~3.1) and bioavailability. Phenoxy group enables π-π stacking in protein binding, relevant in kinase inhibitors .

Sulfonamide and Sulfonyl Derivatives

SBI-425 (5-((5-Chloro-2-Methoxyphenyl)Sulfonamido)Nicotinamide)

- Structure : Sulfonamido-linked nicotinamide replaces the hydroxypyrimidine core.

- Key Differences :

5-Chloro-2-((1-((5-Chloro-2-Methoxyphenyl)Sulfonyl)Piperidin-3-yl)Oxy)Pyrimidine

- Structure : Piperidinyl-sulfonyl group at position 2.

- Key Differences: Enhanced blood-brain barrier penetration due to the sulfonyl-piperidine moiety. Potential for CNS-targeted therapies, unlike peripherally acting hydroxypyrimidines .

Dihydropyrimidine Analogs

5-Acetyl-4-(4-Methoxyphenyl)-6-Methyl-3,4-Dihydropyrimidine-2(1H)-Thione

- Structure: Non-aromatic dihydropyrimidine core with thione and acetyl groups.

- Thione group enhances antioxidant activity, relevant in cardiovascular research .

Comparative Data Table

Biological Activity

5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its mechanism of action and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines, particularly A549 lung adenocarcinoma cells. The mechanism often involves the inhibition of cellular proliferation and induction of apoptosis.

Case Study : In a comparative study, derivatives were tested against A549 cells using an MTT assay. The results indicated that certain substitutions on the pyrimidine ring enhanced cytotoxicity. For example, compounds with additional hydroxyl or carboxylic acid groups demonstrated improved efficacy compared to those without such modifications .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | A549 (Lung) |

| Compound A | 10 | A549 (Lung) |

| Compound B | 25 | HCT116 (Colon) |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has been shown to exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The compound's ability to inhibit bacterial growth is likely due to its interaction with bacterial enzymes or disruption of cell membrane integrity.

Research Findings : Studies indicate that derivatives with electron-withdrawing groups on the phenyl ring enhance antibacterial activity. Specifically, compounds exhibiting halogen substitutions have shown significant inhibition against resistant strains .

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 32 | This compound |

| Escherichia coli | 64 | Compound C |

The mechanism by which this compound exerts its effects involves binding to specific molecular targets within cells. This binding can inhibit enzyme activity or modulate receptor functions. The precise pathways are still under investigation, but interactions with key proteins involved in cell cycle regulation and apoptosis are likely contributors to its anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Variations in the substitution pattern on the phenyl and pyrimidine rings can lead to changes in potency and selectivity:

- Hydroxyl Groups : Enhance solubility and bioavailability.

- Chlorine Substitution : Increases lipophilicity, affecting membrane permeability.

- Methoxy Group : Modulates electronic properties, impacting interaction with biological targets.

Q & A

Q. How can the compound’s potential as a metalloenzyme inhibitor be evaluated?

- Methodology : Perform metal-chelation assays (e.g., with Zn²⁺ or Fe³⁺) using ICP-MS to measure metal binding. Pair with enzymatic activity assays (e.g., carbonic anhydrase inhibition) and X-ray crystallography to visualize metal-ligand interactions in enzyme active sites .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.